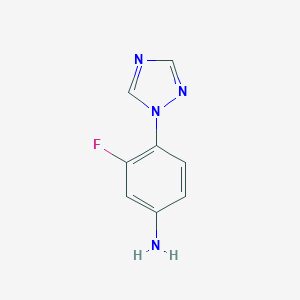

3-氟-4-(1H-1,2,4-三唑-1-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline and its derivatives is pivotal in the field of medicinal chemistry and materials science due to their potential applications as kinase inhibitors, antibacterial agents, and components in photoluminescent materials. These compounds exhibit a range of biological activities and physicochemical properties that make them of interest for various scientific and industrial applications.

Synthesis Analysis

The synthesis of compounds related to 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline involves multiple steps, including condensation, fluorination, and cyclization reactions. Techniques such as microwave-assisted synthesis have been employed for efficient production of these compounds, demonstrating high yields and specificity (Menteşe et al., 2015).

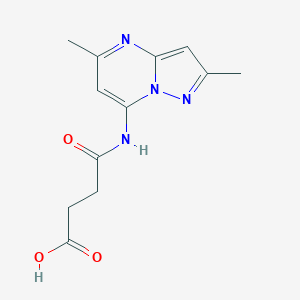

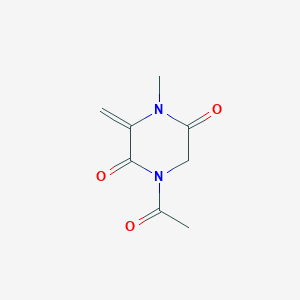

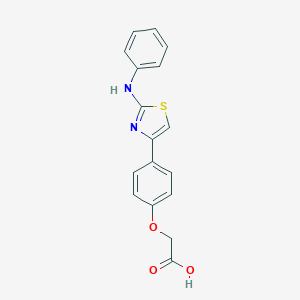

Molecular Structure Analysis

The molecular structure of these compounds is characterized by single crystal X-ray diffraction and spectroscopic methods. The presence of fluorine and triazole rings influences the electronic distribution and conformational stability of the molecules, which can be further analyzed using density functional theory (DFT) computations (Liang, 2009; Kariuki et al., 2021).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including N-arylation and propargylation, leading to the formation of a wide array of derivatives with different functional groups. Their reactivity is influenced by the presence of the fluorine atom and the triazole ring, enabling the formation of complex structures with potential pharmacological activities (Nagamani et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are determined by their molecular architecture. The fluorine atom and the triazole moiety significantly affect these properties, impacting their application in drug design and material science (Wu et al., 2021).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photoluminescence, are critical for the application of these compounds in various domains. Studies have shown that derivatives of 3-fluoro-4-(1H-1,2,4-triazol-1-yl)aniline exhibit promising photoluminescent properties, making them suitable for use as fluorophores in the visible region of the spectrum (Shetnev et al., 2021).

科学研究应用

药物发现

1,2,3-三唑在药物发现中具有广泛的应用 . 它们是氨基酸、核苷酸等基本构建块的一部分。 市场上有很多具有1,2,3-三唑核心结构的著名药物 .

有机合成

1,2,3-三唑用于有机合成 . 它们具有很高的化学稳定性,通常对酸性或碱性水解以及氧化还原条件不敏感,即使在高温下也是如此 .

高分子化学

在高分子化学领域,1,2,3-三唑起着重要作用 . 它们强大的偶极矩和氢键能力使它们的结构类似于酰胺键 .

超分子化学

1,2,3-三唑用于超分子化学 . 它们模拟E或Z酰胺键,这使它们在该领域非常有用 .

生物缀合

在生物缀合中,由于其独特的性质,1,2,3-三唑被使用 . 它们具有强大的偶极矩和氢键能力 .

化学生物学

<a data-citationid="747e7214-4bb2-a6c2-2db3-fcc2837d91b0-34-group" h="ID=SERP,5015.1" href="https://www.intechopen.com/

作用机制

Target of Action

Related compounds such as 3-(1,2,4-triazol-1-yl)aniline have been used in the preparation of n-(pyrimidinylaminophenyl) sulfonamides as zap-70 inhibitors . ZAP-70 is a protein tyrosine kinase that plays a critical role in T-cell signaling.

Mode of Action

If it acts similarly to related compounds, it may interact with its targets (such as zap-70) to inhibit their activity . This inhibition could lead to changes in cellular signaling pathways.

Biochemical Pathways

If it acts as a ZAP-70 inhibitor like its related compounds, it could affect T-cell receptor signaling pathways .

Result of Action

If it acts as a ZAP-70 inhibitor, it could potentially modulate T-cell activity .

属性

IUPAC Name |

3-fluoro-4-(1,2,4-triazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-3-6(10)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQVLZBWWQBKFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624884 |

Source

|

| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181997-13-7 |

Source

|

| Record name | 3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)

![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)

![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)